3-methyl-N-(3-methylbutyl)-4-[methyl(methylsulfonyl)amino]benzamide
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Overview
Description
3-METHYL-N-(3-METHYLBUTYL)-4-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE is a complex organic compound with a unique structure that includes a benzamide core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-N-(3-METHYLBUTYL)-4-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE typically involves multiple steps, starting with the preparation of the benzamide core. The process includes:
Formation of the Benzamide Core: This step involves the reaction of a substituted benzoyl chloride with an amine to form the benzamide.
Introduction of the Methyl and Methanesulfonamido Groups: This can be achieved through various substitution reactions, where the appropriate reagents are used to introduce the methyl and methanesulfonamido groups onto the benzamide core.
Final Assembly: The final step involves the coupling of the 3-methylbutyl group to the benzamide core, typically using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-METHYL-N-(3-METHYLBUTYL)-4-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This includes nucleophilic or electrophilic substitution reactions, where functional groups on the benzamide core are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride (SOCl2) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.
Scientific Research Applications
3-METHYL-N-(3-METHYLBUTYL)-4-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-METHYL-N-(3-METHYLBUTYL)-4-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-Isobutyl-3-methylbutanamide: Similar in structure but lacks the methanesulfonamido group.
N-Ethyl-N-methyl-1-butanamine: Similar in structure but lacks the benzamide core.
Uniqueness
3-METHYL-N-(3-METHYLBUTYL)-4-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE is unique due to the presence of the methanesulfonamido group, which can impart specific chemical and biological properties not found in similar compounds. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H24N2O3S |
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Molecular Weight |
312.4 g/mol |
IUPAC Name |
3-methyl-N-(3-methylbutyl)-4-[methyl(methylsulfonyl)amino]benzamide |
InChI |
InChI=1S/C15H24N2O3S/c1-11(2)8-9-16-15(18)13-6-7-14(12(3)10-13)17(4)21(5,19)20/h6-7,10-11H,8-9H2,1-5H3,(H,16,18) |
InChI Key |
UBAWEWSOSJTRBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NCCC(C)C)N(C)S(=O)(=O)C |
Origin of Product |
United States |
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